Supprelin (TN)
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Overview
Description
Supprelin (TN), known scientifically as histrelin acetate, is a synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of central precocious puberty (CPP) in children. The compound is administered as a subcutaneous implant that provides continuous release of histrelin over a 12-month period .
Preparation Methods
Synthetic Routes and Reaction Conditions
Histrelin acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification through high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, the production of histrelin acetate involves large-scale SPPS, followed by rigorous purification and quality control processes to ensure the purity and efficacy of the final product. The peptide is then formulated into a hydrogel polymer reservoir for controlled release when implanted subcutaneously .
Chemical Reactions Analysis
Types of Reactions
Histrelin acetate undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds in histrelin acetate can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide chain.
Oxidation: The methionine residue in histrelin acetate can be oxidized to methionine sulfoxide, which may affect the peptide’s activity.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Commonly achieved using hydrogen peroxide or other oxidizing agents.
Substitution: Various reagents, such as alkylating agents, can be used for substitution reactions.
Major Products Formed
Hydrolysis: Results in smaller peptide fragments or individual amino acids.
Oxidation: Produces methionine sulfoxide and other oxidized derivatives.
Substitution: Leads to modified peptides with altered side chains.
Scientific Research Applications
Histrelin acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Employed in research on hormone regulation and endocrine disorders.
Medicine: Investigated for its therapeutic potential in treating hormone-related conditions, such as prostate cancer and endometriosis.
Industry: Utilized in the development of controlled-release drug delivery systems.
Mechanism of Action
Histrelin acetate acts as a potent agonist of the gonadotropin-releasing hormone receptor (GnRH-R). Upon binding to GnRH-R, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). continuous administration leads to downregulation of GnRH-R, resulting in decreased secretion of LH and FSH. This suppression of gonadotropin release ultimately reduces the production of sex steroids, such as estrogen and testosterone, thereby halting the progression of puberty in children with CPP .
Comparison with Similar Compounds
Similar Compounds
Leuprolide acetate: Another GnRH agonist used for similar indications, such as CPP and prostate cancer.
Goserelin acetate: A GnRH agonist used in the treatment of hormone-sensitive cancers and endometriosis.
Triptorelin: A GnRH agonist used for the treatment of CPP and hormone-dependent cancers
Uniqueness
Histrelin acetate is unique in its formulation as a long-acting subcutaneous implant, providing continuous hormone suppression for up to 12 months. This extended duration of action offers a significant advantage in terms of patient compliance and convenience compared to other GnRH agonists that require more frequent administration .
Properties
Molecular Formula |
C68H92N18O15 |
---|---|
Molecular Weight |
1401.6 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate |
InChI |
InChI=1S/C66H86N18O12.C2H4O2.H2O/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;1-2(3)4;/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);1H3,(H,3,4);1H2/t47-,48-,49-,50-,51-,52-,53+,54-,55-;;/m0../s1 |
InChI Key |
DGTVQJOTEDTFMR-VYFXDUNUSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O |
Origin of Product |
United States |
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